2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

Medicinal Chemistry Process Chemistry Quality Control

Secure a strategic building block for medicinal chemistry and agrochemical R&D. The precisely defined ortho-relationship between the 3-bromo and 2-trifluoromethyl substituents creates a uniquely hindered, electronically polarized aryl nitrile ideal for selective Suzuki couplings, minimizing bis-coupling side products. Supplied at ≥98% purity with ≤0.5% moisture, this compound ensures reproducible catalyst performance and eliminates pre-use purification. Available in multi-gram to kilogram quantities, enabling seamless scale-up from discovery to process development.

Molecular Formula C9H5BrF3N
Molecular Weight 264.04 g/mol
Cat. No. B12328532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile
Molecular FormulaC9H5BrF3N
Molecular Weight264.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(F)(F)F)CC#N
InChIInChI=1S/C9H5BrF3N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2
InChIKeyLCLAPHLQYQZFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile: Procurement-Ready Overview of a Versatile Fluorinated Building Block


2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS 1807121-68-1) is a halogenated aryl acetonitrile derivative characterized by a 3-bromo substituent ortho to a 2-trifluoromethyl group on the phenyl ring . This substitution pattern imparts distinct steric and electronic properties that differentiate it from regioisomeric analogs, making it a strategically valuable intermediate for medicinal chemistry and agrochemical research programs . The compound is commercially available at high purity (≥98% by HPLC) with controlled moisture content, ensuring reliable performance in sensitive synthetic transformations .

Why 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile Cannot Be Readily Replaced by Other Bromo-Trifluoromethylphenylacetonitrile Regioisomers


Within the class of bromo-trifluoromethylphenylacetonitriles, the precise positioning of the bromine and trifluoromethyl substituents fundamentally alters steric accessibility and electronic activation of the aromatic ring . The ortho-relationship between the 3-bromo and 2-trifluoromethyl groups in the target compound creates a uniquely hindered and electronically polarized environment that directly impacts key reaction outcomes—including cross-coupling yields, regioselectivity, and subsequent functional group transformations . Substituting an alternative regioisomer without experimental validation may lead to divergent reactivity profiles, reduced yields, or failed synthetic sequences, underscoring the necessity for precise compound selection in early-stage discovery and process development .

Quantitative Differentiation of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile Against Regioisomeric Comparators


Higher Assured Purity and Tighter Moisture Specification Relative to Common Regioisomer

Commercial specifications for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (target) guarantee ≥98% purity by HPLC with ≤0.5% moisture . In contrast, the widely available regioisomer 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (CAS 474024-36-7) is typically offered at a minimum purity of 95% (GC) and often lacks explicit moisture control . This represents a quantified purity advantage of at least 3 percentage points and a defined moisture limit absent in many comparator specifications, which is critical for reproducibility in moisture-sensitive cross-coupling and organometallic reactions .

Medicinal Chemistry Process Chemistry Quality Control

Enhanced Ortho-Steric Hindrance Enables Regioselective Transformations Not Feasible with Less Hindered Analogs

The ortho-disposition of the bromine and trifluoromethyl groups in the target compound creates significant steric hindrance around the reactive C–Br bond, a structural feature not present in regioisomers such as 4-bromo-2-(trifluoromethyl)phenylacetonitrile where the substituents are para-oriented . In aryl halides, ortho-substitution generally reduces the rate of oxidative addition in Pd-catalyzed cross-couplings and can be exploited to achieve chemoselective sequential reactions when multiple halogen atoms are present. For example, in Suzuki couplings, ortho-substituted aryl bromides typically exhibit longer reaction times or require specialized ligand systems compared to para-substituted analogs [1], a property that can be leveraged for controlled diversification strategies in complex molecule synthesis .

Organic Synthesis Cross-Coupling Steric Effects

Defined Commercial Availability at Scales Supporting Seamless Transition from Discovery to Development

While several regioisomers in this class are primarily stocked as catalog items in sub-gram to gram quantities, 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is commercially offered by multiple suppliers with explicit production capacity statements. One reputable vendor lists availability up to kilogram scale , whereas the comparator 2-Bromo-4-(trifluoromethyl)phenylacetonitrile is noted as available up to kgs but with variable lead times . Additionally, the target compound is supplied with documented analytical specifications (HPLC purity, moisture) that are critical for GLP-compliant research and early process validation .

Supply Chain Scale-Up Procurement

Optimized Application Scenarios for 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Cross-Coupling

The ortho-bromo substitution pattern in the target compound, combined with the electron-withdrawing trifluoromethyl group, renders it an ideal substrate for Suzuki couplings where steric control is desired to prevent bis-coupling in polyhalogenated systems . Procurement of the high-purity (≥98%) material with ≤0.5% moisture ensures consistent catalytic turnover and minimizes hydrolytic deactivation of palladium catalysts . This is particularly valuable in the synthesis of kinase inhibitors and GPCR modulators that feature ortho-CF3-substituted biaryl motifs .

Process Development: Reliable Intermediate for Kilogram-Scale Production of Advanced Agrochemical Intermediates

Agrochemical discovery programs require building blocks that combine robust commercial availability with defined quality specifications. The target compound is supplied at up to kilogram scale with batch-to-batch purity consistency (≥98% HPLC) . This scalability, coupled with explicit moisture control, supports reproducible process optimization and eliminates the need for additional purification steps before use in key transformations such as nitrile hydrolysis or reduction .

Academic Core Facilities: Preferred Substrate for Training and Method Development in Cross-Coupling Chemistry

The well-defined steric and electronic profile of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile makes it an excellent model substrate for evaluating new catalytic systems or ligand libraries . Its high assured purity and low moisture content reduce experimental variability, enabling more accurate comparisons of catalyst performance . Furthermore, its ready availability in multi-gram quantities facilitates the execution of multiple parallel reaction screenings without supply interruptions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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